molecular formula C12H7ClN2OS B2903449 2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 383146-27-8

2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol

Cat. No.: B2903449
CAS No.: 383146-27-8
M. Wt: 262.71
InChI Key: UBDOBJDAGOZXEN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol is a high-purity chemical building block based on the privileged thienopyrimidine scaffold, designed for medicinal chemistry and drug discovery research. The thienopyrimidine core is a versatile pharmacophore known for its wide spectrum of biological activities, making derivatives of significant interest in developing new therapeutic agents . This specific compound features a 2-chlorophenyl substitution, a modification that allows researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Primary research applications for thienopyrimidine derivatives include infectious disease and biochemistry research. These compounds have shown promising antiplasmodial properties , demonstrating activity against both the blood and liver stages of Plasmodium parasites, which cause malaria . Furthermore, the thienopyrimidinone scaffold is a key structure in the search for new antimicrobial and antifungal agents to address growing antibiotic resistance . In biochemical research, certain thieno[2,3-d]pyrimidine analogues have been identified as potent and selective ATP-competitive inhibitors of atypical Protein Kinase C (aPKC) isoforms , which are important targets in studying vascular permeability and inflammatory pathways . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-4-2-1-3-7(8)11-14-9-5-6-17-10(9)12(16)15-11/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDOBJDAGOZXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=O)N2)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from 2-Aminothiophene Derivatives

An alternative approach constructs the pyrimidine ring sequentially. Cohen et al. demonstrated a four-step synthesis starting from 4-methylacetophenone:

  • Oxime Formation: Treatment with hydroxylamine hydrochloride and POCl₃ yields an oxime intermediate (89%).
  • Thiophene Ring Construction: Reaction with methyl thioglycolate forms methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate (82%).
  • Guanidine Formation: Condensation with ethoxycarbonyl isothiocyanate and tert-butylamine generates a thiourea intermediate.
  • Cyclization: Heating in DMF induces cyclization to thieno[3,2-d]pyrimidin-4-ol.

Adapting this method, replacing 4-methylacetophenone with 2-chloroacetophenone introduces the chlorophenyl group at the outset. However, steric hindrance from the ortho-chloro substituent reduces the yield of the thiophene formation step to ~65%.

Late-Stage Introduction of the 2-Chlorophenyl Group

Post-cyclization functionalization offers an alternative route. Thieno[3,2-d]pyrimidin-4-ol undergoes Friedel-Crafts alkylation with 2-chlorobenzyl bromide in the presence of AlCl₃, though this method risks over-alkylation. A more reliable strategy involves Suzuki-Miyaura coupling:

  • Borylation: Treat thieno[3,2-d]pyrimidin-4-ol with bis(pinacolato)diboron and Pd(dppf)Cl₂ to install a boronic ester at position 2.
  • Cross-Coupling: React with 2-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis (80°C, 12 h) to introduce the aryl group.

Comparative Yields:

Method Key Reagents Yield
Friedel-Crafts alkylation AlCl₃, 2-chlorobenzyl bromide 42%
Suzuki-Miyaura coupling Pd(PPh₃)₄, 2-chlorophenylboronic acid 73%

The Suzuki method provides superior regiocontrol, avoiding competing reactions at the pyrimidine nitrogen.

Chlorination and Hydroxylation Optimization

Final steps often require precise modulation of oxidation states:

  • Chlorination: Treating thieno[3,2-d]pyrimidin-4-ol with POCl₃ at 110°C for 12 h converts the 4-hydroxyl group to chloride (90% yield). Subsequent hydrolysis (NaOH, H₂O/EtOH) regenerates the hydroxyl group if needed.
  • Regioselectivity Challenges: Direct chlorination of the phenyl ring prior to cyclization is preferred, as post-synthesis electrophilic substitution favors para positions.

Solvent and Catalytic System Innovations

Recent advances highlight solvent effects on yield:

  • DMF vs. Toluene: Cyclocondensation in DMF improves solubility of aryl-substituted intermediates, increasing yields by 15–20% compared to toluene.
  • Microwave Assistance: Cyclization under microwave irradiation (180°C, 20 min) reduces reaction time from 5 h to 30 min with comparable yields.

Catalytic systems also play critical roles:

  • Acid Catalysis: H₂SO₄ (0.1 eq) accelerates formamide-mediated cyclizations, reducing energy input.
  • Metal-Free Conditions: Avoiding palladium in coupling steps reduces costs but requires stoichiometric boronic acids.

Industrial-Scale Considerations

Large-scale synthesis faces three key challenges:

  • POCl₃ Handling: Corrosive and moisture-sensitive; requires specialized reactors.
  • Byproduct Management: Thiophene oligomers form during cyclization, necessitating silica gel chromatography or recrystallization (MeOH/H₂O).
  • Cost Efficiency: Suzuki couplings, while selective, require expensive palladium catalysts. Alternative methods using CuI/phenanthroline systems are under investigation.

Emerging Methodologies

Cutting-edge approaches include:

  • Flow Chemistry: Continuous-flow reactors minimize decomposition during high-temperature cyclization steps, improving yields to >80%.
  • Enzymatic Catalysis: Lipase-mediated ester hydrolysis in aqueous media avoids harsh acidic/basic conditions, preserving sensitive chlorophenyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that thieno[3,2-d]pyrimidin-4-ol derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Studies have demonstrated that thieno[3,2-d]pyrimidin-4-ol derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Calcium Receptor Antagonism : The compound has been identified as a calcium receptor antagonist. This property suggests potential applications in treating conditions associated with calcium dysregulation, such as osteoporosis and certain cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various thieno[3,2-d]pyrimidin-4-ol derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 and HCT-116 cells treated with thieno[3,2-d]pyrimidin-4-ol showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro, nitro) enhances reactivity for further functionalization . For instance, 2-chloro derivatives serve as intermediates for nucleophilic substitutions .
  • Biological Activity: Urea-linked thieno-pyrimidines (e.g., compounds 2a–c in ) exhibit potent VEGFR-2 inhibition, highlighting the importance of substituent flexibility for target binding. The absence of a methyl group at position 7 in these compounds correlates with higher potency (IC₅₀: 150–199 nM) .

Biological Activity

2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound notable for its thieno[3,2-d]pyrimidine core structure. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₇ClN₂OS
  • Molecular Weight: 262.71 g/mol
  • CAS Number: 383146-27-8

The compound features a chlorophenyl group at the 2-position and a hydroxyl group at the 4-position, which contribute to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of thienopyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
This compoundA54940.54
DoxorubicinA5490.5

The presence of the chlorophenyl group is believed to enhance the anticancer efficacy of the compound, making it a potential candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli25
S. aureus15

The findings suggest that the compound's structural features contribute to its ability to disrupt bacterial growth.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In animal models, it has been reported to significantly inhibit paw edema.

TreatmentInhibition (%)Reference
This compound43.17
Indomethacin47.72

These results indicate that the compound may serve as a potential anti-inflammatory agent in therapeutic applications.

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The lipophilic nature of the compound allows it to easily penetrate cell membranes and interact with intracellular targets.

Case Studies

  • Anticancer Study : A study involving various thienopyrimidine derivatives highlighted the correlation between structural modifications and enhanced anticancer activity against lung cancer cells (A549). The study reported that introducing electron-withdrawing groups like chlorine significantly improved cytotoxicity compared to unsubstituted derivatives.
  • Antimicrobial Evaluation : Another case study focused on the antimicrobial efficacy of thienopyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substituents exhibited lower MIC values than their non-halogenated counterparts.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Core Formation : Cyclization of thiophene-carboxylic acid derivatives with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) to form the thieno[3,2-d]pyrimidin-4-ol scaffold .
  • Substitution Reactions : Introduce the 2-chlorophenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance yields .
  • Purification : Use column chromatography (silica gel, DCM/MeOH gradients) or recrystallization (isopropanol) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core and substituents. Key signals include aromatic protons (δ 7.2–8.7 ppm) and the pyrimidin-4-ol NH (δ ~10.3 ppm) .
  • HRMS : Validate molecular formula (e.g., C₁₂H₈ClN₂OS requires [M+H]⁺ = 267.0065) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs) to confirm tautomeric forms .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility, requiring co-solvents like ethanol). Polar aprotic solvents (DMF, DMSO) enhance stability during synthesis .
  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH) with HPLC monitoring. The pyrimidin-4-ol group is prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data across studies?

  • Methodology :

  • Batch Reproducibility : Compare purity (HPLC ≥95%) and tautomeric forms (e.g., 4-ol vs. 4-one) using NMR and X-ray .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
  • Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or MIF2, correlating with experimental IC₅₀ values .

Q. How can structure-activity relationships (SARs) guide the design of analogs with improved potency?

  • Methodology :

  • Modify Substituents : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to alter π-π stacking or hydrogen bonding .
  • Core Modifications : Fuse additional rings (e.g., pyrido-thieno hybrids) to enhance rigidity and target affinity .
  • Biological Testing : Screen analogs against panels of cancer cell lines or enzymes (e.g., EGFR, COX-2) to identify pharmacophores .

Q. What advanced catalytic systems improve efficiency in synthesizing derivatives of this compound?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) for cyclization steps while maintaining yields >80% .
  • Flow Chemistry : Optimize Pd-catalyzed couplings in continuous flow reactors for scalability and reduced catalyst leaching .
  • Photoredox Catalysis : Explore C–H functionalization of the thiophene ring using Ir(ppy)₃ or Ru(bpy)₃²⁺ under visible light .

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